molecular formula C20H21N3O4S B603245 N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide CAS No. 1676086-33-1

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

Cat. No.: B603245
CAS No.: 1676086-33-1
M. Wt: 399.5g/mol
InChI Key: AEYXDBIRJURKBA-UHFFFAOYSA-N
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Description

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines an indole moiety with a thiazole ring and a tetrahydrofuran carboxamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The thiazole ring can be introduced through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The final step involves the coupling of the indole-thiazole intermediate with the tetrahydrofuran carboxamide group under appropriate reaction conditions.

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The thiazole ring and tetrahydrofuran carboxamide group contribute to the compound’s overall activity by modulating its binding affinity and specificity .

Comparison with Similar Compounds

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of an indole moiety with a thiazole ring and a tetrahydrofuran carboxamide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1676086-33-1

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5g/mol

IUPAC Name

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxooxolane-3-carboxamide

InChI

InChI=1S/C20H21N3O4S/c1-10-17(12-7-11(26-4)5-6-14(12)21-10)15-9-28-19(22-15)23-18(25)13-8-16(24)27-20(13,2)3/h5-7,9,13,21H,8H2,1-4H3,(H,22,23,25)

InChI Key

AEYXDBIRJURKBA-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4CC(=O)OC4(C)C

Origin of Product

United States

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